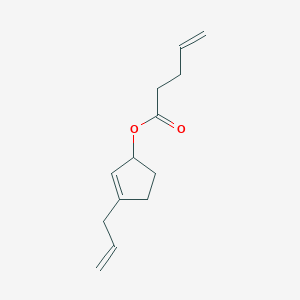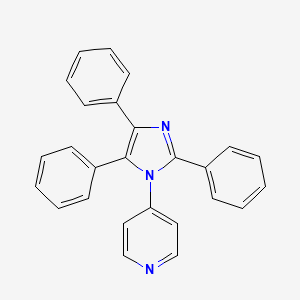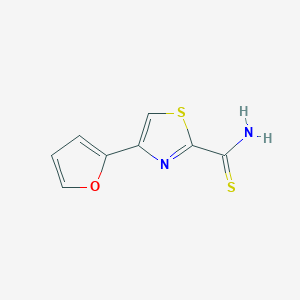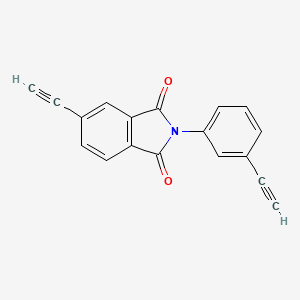![molecular formula C23H26FNO3 B12608254 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide CAS No. 644980-46-1](/img/structure/B12608254.png)
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with ethyl, fluoro, and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 5-fluoro-2-methoxybenzoic acid: This can be achieved through the fluorination of 2-methoxybenzoic acid using a fluorinating agent such as Selectfluor.
Cyclohexylation: The 5-fluoro-2-methoxybenzoic acid is then reacted with cyclohexylamine to form the corresponding amide.
Ethylation: The final step involves the ethylation of the benzamide using an ethylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of fluoro or methoxy groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-N-[1-(5-chloro-2-methoxybenzoyl)cyclohexyl]benzamide
- 4-Ethyl-N-[1-(5-bromo-2-methoxybenzoyl)cyclohexyl]benzamide
- 4-Ethyl-N-[1-(5-methyl-2-methoxybenzoyl)cyclohexyl]benzamide
Uniqueness
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
644980-46-1 |
|---|---|
Molekularformel |
C23H26FNO3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
4-ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H26FNO3/c1-3-16-7-9-17(10-8-16)22(27)25-23(13-5-4-6-14-23)21(26)19-15-18(24)11-12-20(19)28-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
BKTKQBHDPWPQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)


![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
